

The Mechanism of Action of GSK931145: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	GSK931145	
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Abstract

GSK931145 is a potent and selective antagonist of the Glycine Transporter Type 1 (GlyT1), a critical regulator of glycine concentrations in the synaptic cleft. As a radiolabeled positron emission tomography (PET) ligand, [11C]**GSK931145** has been instrumental in elucidating the role of GlyT1 in neurological and psychiatric disorders, particularly schizophrenia. The primary mechanism of action of **GSK931145** revolves around the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission through the inhibition of glycine reuptake. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of **GSK931145**.

Core Mechanism of Action: Enhancement of NMDA Receptor Function

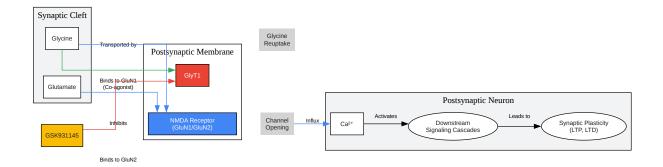
The therapeutic potential of GlyT1 inhibitors like **GSK931145** is rooted in the glutamatergic hypofunction hypothesis of schizophrenia. This hypothesis posits that a deficit in glutamate signaling, particularly through the NMDA receptor, contributes to the cognitive and negative symptoms of the disorder. Glycine is an obligatory co-agonist of the NMDA receptor, meaning its binding to the GluN1 subunit is essential for the receptor to be activated by glutamate binding to the GluN2 subunit.



GlyT1, predominantly located on glial cells surrounding synapses, is responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT1, **GSK931145** effectively increases the extracellular concentration of glycine. This leads to enhanced saturation of the glycine binding site on the NMDA receptor, thereby potentiating NMDA receptor activation and strengthening glutamatergic signaling.

Signaling Pathway

The signaling cascade initiated by GlyT1 inhibition and subsequent NMDA receptor potentiation is multifaceted. Upon activation, the NMDA receptor channel opens, allowing an influx of Ca2+ into the postsynaptic neuron. This influx of calcium acts as a crucial second messenger, activating a host of downstream signaling pathways that are fundamental for synaptic plasticity, learning, and memory.



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Caption: GlyT1 Inhibition and NMDA Receptor Potentiation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters that define the pharmacological profile of **GSK931145**.



Table 1: In Vitro Binding Affinity and Potency of GSK931145

Parameter	Value	Species/Tissue	Reference
pIC50 (GlyT-1)	8.4	-	[1]
pIC50 (GlyT-2)	4.6	-	[1]
pKi (GlyT-1)	8.97	Rat Cortex	[1]
Ki (GlyT-1)	~1.07 nM	Rat Cortex	Calculated from pKi
logD	2.53	-	[1]

Table 2: In Vivo Pharmacokinetic Parameters of [11C]GSK931145 from PET Studies

Parameter	Value	Species	Reference
Plasma Free Fraction (fP)	8%	Human	[2]
Plasma Free Fraction (fP)	0.8%	Primate	[2]
Delivery (K1)	0.025 mL cm-3 min-1	Human	[2]
Delivery (K1)	0.126 mL cm-3 min-1	Primate	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GlyT1 inhibitors like **GSK931145**.

Protocol 1: In Vitro [3H]Glycine Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GlyT1.

Materials:



- Cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells).
- Cell culture medium and supplements.
- Assay buffer (e.g., Hanks' Balanced Salt Solution HBSS).
- [3H]Glycine (radioligand).
- Non-radiolabeled glycine.
- Test compound (e.g., GSK931145).
- Scintillation cocktail and counter.

Procedure:

- Cell Culture: Culture GlyT1-expressing cells to confluence in appropriate multi-well plates.
- Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.
- Compound Incubation: Add serial dilutions of the test compound to the wells and preincubate for a specified time (e.g., 20 minutes) at room temperature.
- Uptake Initiation: Initiate glycine uptake by adding a solution containing a fixed concentration
 of [3H]Glycine to each well.
- Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
- Uptake Termination: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]Glycine using a scintillation counter.
- Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Protocol 2: [11C]GSK931145 Positron Emission Tomography (PET) Imaging

Objective: To visualize and quantify GlyT1 distribution and occupancy in the living brain.

Materials:

- PET scanner.
- [11C]**GSK931145** radioligand.
- Human or animal subject.
- Arterial line for blood sampling (optional but recommended for full kinetic modeling).
- Equipment for blood sample analysis (gamma counter, HPLC).

Procedure:

- Subject Preparation: Position the subject in the PET scanner. An anatomical MRI or CT scan is typically acquired for co-registration of the PET data.
- Radioligand Administration: Administer a bolus injection of [11C]GSK931145 intravenously.[1]
- Dynamic PET Scan: Acquire dynamic PET data over a period of, for example, 90-120 minutes.
- Arterial Blood Sampling: If performing kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
- Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the
 PET images with the anatomical MRI/CT. Define regions of interest (ROIs) on the anatomical
 images and project them onto the dynamic PET data to generate time-activity curves (TACs)
 for different brain regions.
- Kinetic Modeling: Analyze the TACs using appropriate pharmacokinetic models (e.g., two-tissue compartment model) to estimate parameters such as the total volume of distribution



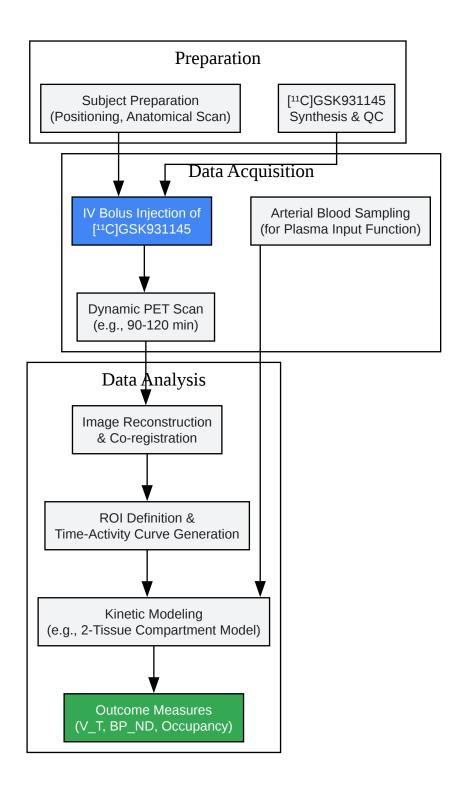
(VT), which is proportional to the density of GlyT1.

• Occupancy Studies: To determine the occupancy of GlyT1 by a non-radiolabeled drug, a baseline PET scan is performed, followed by administration of the drug and a second PET scan. The reduction in [11C]GSK931145 binding is used to calculate receptor occupancy.

Experimental Workflows

Visualizing experimental workflows can aid in the understanding and planning of complex studies.





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Caption: Typical Workflow for a [11C]GSK931145 PET Imaging Study.

Conclusion



GSK931145 is a valuable pharmacological tool that has significantly advanced our understanding of the Glycine Transporter Type 1. Its mechanism of action, centered on the inhibition of glycine reuptake and subsequent potentiation of NMDA receptor function, holds therapeutic promise for disorders characterized by glutamatergic hypofunction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers engaged in the study of GlyT1 and the development of novel central nervous system therapeutics.

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